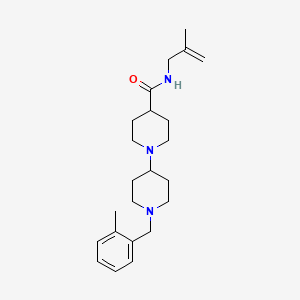
1'-(2-methylbenzyl)-N-(2-methyl-2-propen-1-yl)-1,4'-bipiperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1'-(2-methylbenzyl)-N-(2-methyl-2-propen-1-yl)-1,4'-bipiperidine-4-carboxamide, also known as MAB-CHMINACA, is a synthetic cannabinoid that belongs to the indazole family. It is a potent agonist of the CB1 and CB2 receptors, which are responsible for the psychoactive effects of cannabis. MAB-CHMINACA has gained popularity in the research community due to its high potency and selectivity for the cannabinoid receptors.
Mecanismo De Acción
1'-(2-methylbenzyl)-N-(2-methyl-2-propen-1-yl)-1,4'-bipiperidine-4-carboxamide acts as a potent agonist of the CB1 and CB2 receptors, which are found in various tissues throughout the body, including the brain, immune system, and gastrointestinal tract. Activation of these receptors by this compound leads to a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of immune cell function, and the modulation of gastrointestinal motility.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of immune cell function, and the modulation of gastrointestinal motility. It has also been shown to have potent analgesic, anti-inflammatory, and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1'-(2-methylbenzyl)-N-(2-methyl-2-propen-1-yl)-1,4'-bipiperidine-4-carboxamide has several advantages for lab experiments, including its high potency and selectivity for the cannabinoid receptors. However, it also has some limitations, including its potential for toxicity and its limited solubility in water.
Direcciones Futuras
There are several future directions for the research of 1'-(2-methylbenzyl)-N-(2-methyl-2-propen-1-yl)-1,4'-bipiperidine-4-carboxamide. One area of interest is the development of new drugs based on the structure of this compound for the treatment of various diseases. Another area of interest is the study of the pharmacokinetics and pharmacodynamics of this compound, including its metabolism and excretion. Finally, the development of new analytical methods for the detection and quantification of this compound in biological samples is also an important area of future research.
Conclusion
In conclusion, this compound is a synthetic cannabinoid that has gained popularity in the research community due to its high potency and selectivity for the cannabinoid receptors. It has been shown to have potent analgesic, anti-inflammatory, and anti-cancer properties, and has been used in the development of new drugs for the treatment of various diseases. While this compound has several advantages for lab experiments, it also has some limitations, and there are several future directions for its research.
Métodos De Síntesis
1'-(2-methylbenzyl)-N-(2-methyl-2-propen-1-yl)-1,4'-bipiperidine-4-carboxamide can be synthesized using various methods, including chemical synthesis and biosynthesis. The chemical synthesis of this compound involves the reaction of 1-(2-methylbenzyl)piperazine with 2-methyl-2-propen-1-ol in the presence of a catalyst such as palladium on carbon. The resulting intermediate is then reacted with 4-chlorobenzoyl chloride and N-methyl-2-pyrrolidone to form this compound. Biosynthesis of this compound involves the use of genetically engineered microorganisms to produce the compound.
Aplicaciones Científicas De Investigación
1'-(2-methylbenzyl)-N-(2-methyl-2-propen-1-yl)-1,4'-bipiperidine-4-carboxamide has been widely used in scientific research to study the cannabinoid receptors and their role in various physiological and pathological processes. It has been shown to have potent analgesic, anti-inflammatory, and anti-cancer properties. This compound has also been used in the development of new drugs for the treatment of various diseases, including multiple sclerosis, epilepsy, and glaucoma.
Propiedades
IUPAC Name |
1-[1-[(2-methylphenyl)methyl]piperidin-4-yl]-N-(2-methylprop-2-enyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35N3O/c1-18(2)16-24-23(27)20-8-14-26(15-9-20)22-10-12-25(13-11-22)17-21-7-5-4-6-19(21)3/h4-7,20,22H,1,8-17H2,2-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZVIFYGZCYDFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCC(CC2)N3CCC(CC3)C(=O)NCC(=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-pyridinylmethyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5007903.png)
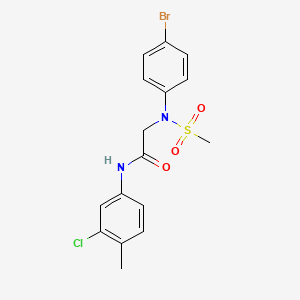
![N-(4-chlorophenyl)-N'-{2-[(2-furylmethyl)thio]ethyl}urea](/img/structure/B5007909.png)
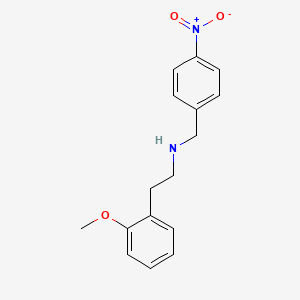
![3-chloro-N-cyclopentyl-4-[(1-methyl-4-piperidinyl)oxy]benzamide](/img/structure/B5007924.png)

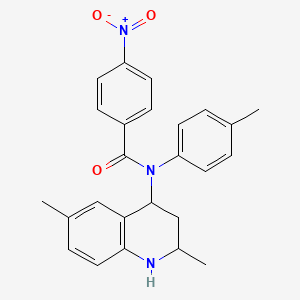
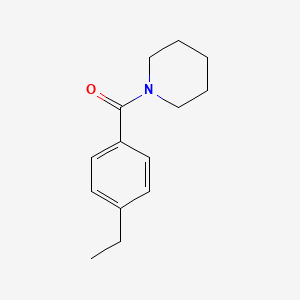
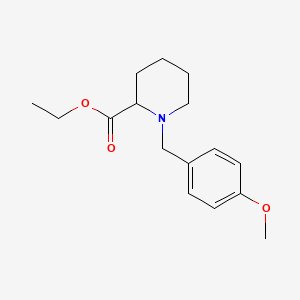
![4-[(4-benzyl-1-piperidinyl)methyl]-N-(3-methoxypropyl)benzamide](/img/structure/B5007967.png)
![2-(3-bromophenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5007982.png)
![(5-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B5007991.png)
![4-({[5-(3-nitrophenyl)-2-furyl]methylene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5008003.png)
![5-[4-(4-morpholinyl)benzylidene]-1-(2-thienylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5008010.png)